molecular formula C16H12N2O2S B7532961 N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide

N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B7532961
M. Wt: 296.3 g/mol
InChI Key: WGZBRFFMANZYSK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide, also known as 3-APB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on various biological processes, including calcium signaling, apoptosis, and cell proliferation. This compound has been used in studies investigating the role of calcium signaling in various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide involves its ability to modulate calcium signaling pathways. This compound has been found to inhibit the release of calcium from intracellular stores, leading to a decrease in calcium signaling. Additionally, this compound has been found to activate certain calcium channels, leading to an increase in calcium influx. These effects on calcium signaling have been linked to the various biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions. This compound has also been found to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide in lab experiments is its ability to modulate calcium signaling pathways. This makes it a valuable tool for investigating various biological processes that are regulated by calcium signaling. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and anti-oxidant properties of this compound. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on calcium signaling and its various biological effects. Finally, there is potential for the development of new experimental tools based on the ability of this compound to modulate calcium signaling pathways.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 3-acetylphenol with 2-aminobenzenethiol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-10(19)11-3-2-4-13(7-11)18-16(20)12-5-6-14-15(8-12)21-9-17-14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZBRFFMANZYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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